molecular formula C12H13F3O3 B8688236 Methyl 4,4,4-trifluoro-3-(3-methoxyphenyl)butanoate

Methyl 4,4,4-trifluoro-3-(3-methoxyphenyl)butanoate

Cat. No. B8688236
M. Wt: 262.22 g/mol
InChI Key: IPFZIZJLJDKQCI-UHFFFAOYSA-N
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Patent
US08030354B2

Procedure details

A 250 mL flask containing a solution of 6.1 (2.20 g, 8.5 mmol) in 1:1 EtOAc/MeOH (40 mL) was purged with N2. To the mixture was added palladium, 10 wt. % (dry), on carbon powder, wet (0.90 g, 0.85 mmol). The vial was then purged with H2, and the contents were stirred overnight under a H2 balloon. The black mixture was filtered through a pad of Celite and concentrated to afford 6.2 (2.19 g, 99% yield).
Name
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
EtOAc MeOH
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Yield
99%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:18])([F:17])/[C:3](/[C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([O:15][CH3:16])[CH:10]=1)=[CH:4]\[C:5]([O:7][CH3:8])=[O:6]>CCOC(C)=O.CO>[F:1][C:2]([F:17])([F:18])[CH:3]([C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([O:15][CH3:16])[CH:10]=1)[CH2:4][C:5]([O:7][CH3:8])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
FC(\C(=C/C(=O)OC)\C1=CC(=CC=C1)OC)(F)F
Name
EtOAc MeOH
Quantity
40 mL
Type
solvent
Smiles
CCOC(=O)C.CO

Conditions

Stirring
Type
CUSTOM
Details
the contents were stirred overnight under a H2 balloon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was purged with N2
ADDITION
Type
ADDITION
Details
To the mixture was added
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
palladium, 10 wt. % (dry)
CUSTOM
Type
CUSTOM
Details
The vial was then purged with H2
FILTRATION
Type
FILTRATION
Details
The black mixture was filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(C(CC(=O)OC)C1=CC(=CC=C1)OC)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.19 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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